Cas no 306298-24-8 ((S)-tert-Butyl 4-((R)-2-methoxy-1-(4-(trifluoromethyl)phenyl)ethyl)-3-methylpiperazine-1-carboxylate)

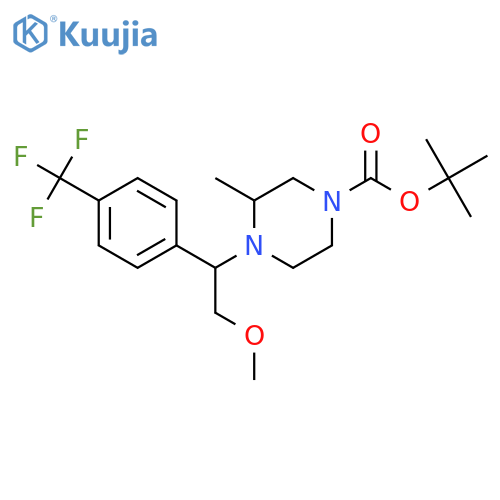

306298-24-8 structure

商品名:(S)-tert-Butyl 4-((R)-2-methoxy-1-(4-(trifluoromethyl)phenyl)ethyl)-3-methylpiperazine-1-carboxylate

CAS番号:306298-24-8

MF:C20H29N2O3F3

メガワット:402.45106

MDL:MFCD09833902

CID:836474

(S)-tert-Butyl 4-((R)-2-methoxy-1-(4-(trifluoromethyl)phenyl)ethyl)-3-methylpiperazine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- (S)-tert-Butyl 4-((R)-2-methoxy-1-(4-(trifluoromethyl)phenyl)ethyl)-3-methylpiperazine-1-carboxylate

- 1-Piperazinecarboxylic acid, 4-[(1R)-2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl]-3-methyl-, 1,1-dimethylethyl ester, (3S)-

- 1-Piperazinecarboxylic acid,4-[(1R)-2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl]-3-methyl-,1,...

- tert-butyl 4-[2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl]-3-methylpiperazine-1-carboxylate

- 1-Piperazinecarboxylic acid, 4-[(1R)-2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl]-3-methyl-, 1,1-dimethylethyl ester, (3S)-

-

- MDL: MFCD09833902

計算された属性

- せいみつぶんしりょう: 402.21317

- どういたいしつりょう: 402.213

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 28

- 回転可能化学結合数: 6

- 複雑さ: 514

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 42A^2

じっけんとくせい

- PSA: 42.01

(S)-tert-Butyl 4-((R)-2-methoxy-1-(4-(trifluoromethyl)phenyl)ethyl)-3-methylpiperazine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | K02702-5g |

(S)-tert-butyl 4-((R)-2-methoxy-1-(4-(trifluoromethyl)phenyl)ethyl)-3-methylpiperazine-1-carboxylate |

306298-24-8 | >97% | 5g |

$1995 | 2023-09-02 |

(S)-tert-Butyl 4-((R)-2-methoxy-1-(4-(trifluoromethyl)phenyl)ethyl)-3-methylpiperazine-1-carboxylate 関連文献

-

Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

306298-24-8 ((S)-tert-Butyl 4-((R)-2-methoxy-1-(4-(trifluoromethyl)phenyl)ethyl)-3-methylpiperazine-1-carboxylate) 関連製品

- 4770-00-7(3-cyano-4-nitroindole)

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)

- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)

- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)

- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬